molecular formula C7H5Cl3O2S B1316841 [(Trichloromethyl)sulfonyl]benzene

[(Trichloromethyl)sulfonyl]benzene

Cat. No.: B1316841
M. Wt: 259.5 g/mol
InChI Key: VZUBRRXYUOJBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound Overview and Identity [(Trichloromethyl)sulfonyl]benzene is an organic sulfur compound identified by the CAS Number 42764-08-9 . Its molecular formula is C 7 H 5 Cl 3 O 2 S, and it has a molecular weight of 259.54 g/mol . The compound requires cold-chain transportation and secure storage, indicating its reactive or sensitive nature . Research Context and Potential Applications While direct studies on this specific compound are limited, its structure suggests significant potential as a key chemical intermediate or building block in organic synthesis . The molecular scaffold, featuring a benzene ring directly attached to a sulfonyl group bearing a trichloromethyl moiety, is of interest in the development of more complex chemical entities. For instance, structurally related compounds containing the N-(trichloromethylthio) group are well-documented in industrial research as effective scorch retarders in the vulcanization of rubber . This implies potential applications in materials science and polymer chemistry. Researchers are exploring these and other novel applications in various fields. Handling and Compliance This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H5Cl3O2S

Molecular Weight

259.5 g/mol

IUPAC Name

trichloromethylsulfonylbenzene

InChI

InChI=1S/C7H5Cl3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H

InChI Key

VZUBRRXYUOJBRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Benzene Sulfonyl Chloride (C₆H₅–SO₂Cl)
  • Structure : Lacks the trichloromethyl group, terminating in a chloride instead.
  • Reactivity : Highly reactive as a sulfonating agent; corrosive (OSHA Hazard Communication Standard) .
  • Applications : Intermediate in synthesizing sulfonamides and dyes.
  • Toxicity : Corrosive to skin and eyes; regulated under DOT/EPA .
4-Trifluoromethylbenzenesulfonyl Chloride (CF₃–C₆H₄–SO₂Cl)
  • Structure : Trifluoromethyl (–CF₃) substituent instead of –CCl₃.
  • Reactivity : Electron-withdrawing –CF₃ enhances stability but reduces electrophilicity compared to –CCl₃.
  • Applications : Used in fluorinated polymer synthesis and pharmaceuticals .
  • Toxicity : Lower acute toxicity than chlorinated analogues due to fluorine’s inertness .
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
  • Structure : Two chlorinated benzene rings linked via sulfonyl.
  • Applications : Acaricide and pesticide; disrupts mite growth .
  • Toxicity : Moderate toxicity (LD₅₀ > 2,000 mg/kg in rats); environmentally persistent .
Benzotrichloride (C₆H₅–CCl₃)
  • Reactivity : Precursor for benzoyl chloride; hydrolyzes to benzoic acid.
  • Toxicity: Corrosive; suspected carcinogen (EPA/NJ Right-to-Know Act) .

Physicochemical Properties Comparison

Property [(Trichloromethyl)sulfonyl]benzene Benzene Sulfonyl Chloride 4-Trifluoromethylbenzenesulfonyl Chloride Tetradifon Benzotrichloride
Molecular Weight ~265.5 g/mol (est.) 176.62 g/mol 232.62 g/mol 356.03 g/mol 195.48 g/mol
Solubility Low in water; soluble in organics Reacts with water Low water solubility Insoluble in water Reacts with water
Reactivity Electrophilic sulfonyl group Highly reactive Moderate reactivity Stable under UV light Hydrolyzes readily
Key Functional Groups –SO₂–, –CCl₃ –SO₂Cl –SO₂Cl, –CF₃ –SO₂–, multiple –Cl –CCl₃
This compound
  • Enzyme Inhibition : Inhibits GAPDH by covalent interaction with cysteine residues, similar to trichloromethyl sulfonyl fungicides .
  • Applications: Potential fungicide; research focus on neurotoxicity and anticonvulsant activity .
Tetradifon
  • Mode of Action : Disrupts electron transport in mites; long residual activity .
  • Market Data : Consumption projected to grow in agrochemical sectors until 2046 .
4-Trifluoromethylbenzenesulfonyl Chloride
  • Pharmaceutical Use : Building block for protease inhibitors and antiviral drugs .

Toxicity and Regulatory Considerations

  • This compound : Expected high toxicity due to –CCl₃ (similar to benzotrichloride ); likely classified as corrosive.
  • Benzene Sulfonyl Chloride : Listed as a hazardous substance (DOT/EPA) due to corrosivity .
  • Tetradifon : Regulated under pesticide guidelines; moderate environmental persistence .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing [(trichloromethyl)sulfonyl]benzene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via photochlorination of arene precursors using gaseous chlorine under UV light. Key parameters include light wavelength (e.g., 300–400 nm), temperature control (20–80°C), and absence of solvents or radical initiators to minimize side reactions . Chlorination of sulfonyl-substituted benzene derivatives (e.g., 4-(methylsulfanyl)benzoic acid) using FeCl₃ as a catalyst under controlled pressure (1–2 atm) and temperature (60–80°C) is another route . Yield optimization requires monitoring chlorine gas flow rates and reaction time to avoid over-chlorination.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protection : Use NIOSH-approved respirators for organic vapors, nitrile gloves, and chemical-resistant lab coats to prevent dermal/ocular exposure .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, rinse immediately with water for 15 minutes. Avoid inducing vomiting if ingested .
  • Storage : Store in airtight containers away from light and heat sources to prevent decomposition .

Q. How can researchers validate the crystal structure of this compound using X-ray crystallography?

  • Methodology : Employ the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. Validate bond lengths, angles, and displacement parameters against expected values for sulfonyl and trichloromethyl groups. Use tools like PLATON to check for twinning or disorder, especially given the compound’s high chlorine content, which may complicate data interpretation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural characterization?

  • Methodology : Cross-reference nuclear magnetic resonance (NMR) and mass spectrometry (MS) data with computational models. For example, discrepancies in 13C^{13}\text{C} NMR chemical shifts may arise from solvent polarity effects or dynamic processes. Density Functional Theory (DFT) calculations (e.g., using Gaussian) can predict spectra for comparison. Additionally, variable-temperature NMR can identify conformational flexibility contributing to data contradictions .

Q. What are the environmental formation pathways of trichloromethyl-containing compounds like this compound, and how can biotic vs. abiotic origins be distinguished?

  • Methodology : Investigate isotopic labeling (e.g., 37Cl^{37}\text{Cl}) to trace chlorination pathways in soil or aquatic systems. Compare laboratory simulations of photochemical chlorination (abiotic) with microbial degradation studies (biotic). For example, abiotic processes often produce regioisomers dependent on light exposure, while microbial pathways may yield specific metabolites detectable via LC-MS/MS .

Q. What advanced techniques optimize the photochlorination reaction to produce this compound with high regioselectivity?

  • Methodology : Use monochromatic light sources (e.g., 365 nm LEDs) to target specific electronic transitions in the aromatic substrate. Computational modeling (e.g., TD-DFT) predicts absorption spectra to guide wavelength selection. Reaction monitoring via inline FTIR ensures precise control of chlorine stoichiometry, minimizing polychlorinated byproducts. Post-reaction purification via molecular distillation (50–100°C, 0.1–1 mbar) enhances product purity .

Notes

  • For spectral databases, consult PubChem or Reaxys .
  • Structural ambiguities should be resolved via combined crystallographic and computational approaches .

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